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molecular formula C8H8F2N2O3 B8427886 2-(Difluoromethoxy)-3,6-dimethyl-5-nitropyridine

2-(Difluoromethoxy)-3,6-dimethyl-5-nitropyridine

Cat. No. B8427886
M. Wt: 218.16 g/mol
InChI Key: POJBTDUFYPKGMQ-UHFFFAOYSA-N
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Patent
US08372847B2

Procedure details

Sodium hydride (6.63 g, 166 mmol, 60% in mineral oil) was washed with hexanes (100 mL) to remove the mineral oil and was then suspended in dry acetonitrile (1500 mL) at room temperature. 3,6-Dimethyl-5-nitropyridin-2-ol (27.9 g, 166 mmol) was added in portions over 30 minutes to give a yellow suspension. During the addition there was some bubbling but negligible temperature change. Cesium fluoride (2.50 g, 16.6 mmol) was then added followed by the slow addition of trimethylsilyl 2-(fluorosulfonyl)difluoroacetate (36.0 mL, 182 mmol) over 30 minutes. During the addition there was some bubbling, the temperature rose from 23° C. to 30° C., and the suspension became noticeably less turbid. After stirring for 15 min, TLC indicated that starting material still remained, so additional trimethylsilyl 2-(fluorosulfonyl)difluoroacetate (6.5 mL, 33 mmol) was added over 10 minutes. After an additional 15 min, TLC indicated consumption of starting material. The reaction was quenched by the addition of water (20 mL) dropwise at such a rate that the bubbling did not become too vigorous. After bubbling ceased, additional water (200 mL) was added. Most of the solvent was removed in vacuo and the aqueous residue was extracted with ethyl acetate (3×200 mL). The combined organic layers were dried over Na2SO4 and evaporated to a brown syrup which solidified upon standing. This residue was dissolved in ethanol (400 mL) and decolorizing charcoal (15 g) was added. The suspension was heated at 70° C. for 20 min and then filtered through a pad of Celite and sand. The filtrate was collected and the solvent was evaporated. The residue was dissolved in methylene chloride and the solution was evaporated to give 2-(difluoromethoxy)-3,6-dimethyl-5-nitropyridine (33.4 g, 92% yield) as a pale yellow solid: mp 51-52° C.; 1H NMR (400 MHz, CDCl3) δ8.21 (s, 1H), 7.55 (t, J=72.0 Hz, 1H), 2.76 (s, 3H), 2.30 (s, 3H). Anal. calcd. for C8H8N2O3F2: C, 44.04; H, 3.69; N, 12.84. Found: C, 43.78; H, 3.55; N, 12.58.
Quantity
6.63 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Quantity
36 mL
Type
reactant
Reaction Step Four
Quantity
6.5 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]1[C:5]([OH:14])=[N:6][C:7]([CH3:13])=[C:8]([N+:10]([O-:12])=[O:11])[CH:9]=1.[F-].[Cs+].FS([C:21]([F:30])([F:29])C(O[Si](C)(C)C)=O)(=O)=O>>[F:29][CH:21]([F:30])[O:14][C:5]1[C:4]([CH3:3])=[CH:9][C:8]([N+:10]([O-:12])=[O:11])=[C:7]([CH3:13])[N:6]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
6.63 g
Type
reactant
Smiles
[H-].[Na+]
Name
hexanes
Quantity
100 mL
Type
solvent
Smiles
Step Two
Name
Quantity
27.9 g
Type
reactant
Smiles
CC=1C(=NC(=C(C1)[N+](=O)[O-])C)O
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
[F-].[Cs+]
Step Four
Name
Quantity
36 mL
Type
reactant
Smiles
FS(=O)(=O)C(C(=O)O[Si](C)(C)C)(F)F
Step Five
Name
Quantity
6.5 mL
Type
reactant
Smiles
FS(=O)(=O)C(C(=O)O[Si](C)(C)C)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove the mineral oil
CUSTOM
Type
CUSTOM
Details
was then suspended in dry acetonitrile (1500 mL) at room temperature
CUSTOM
Type
CUSTOM
Details
to give a yellow suspension
ADDITION
Type
ADDITION
Details
During the addition there
ADDITION
Type
ADDITION
Details
During the addition there
CUSTOM
Type
CUSTOM
Details
rose from 23° C. to 30° C.
WAIT
Type
WAIT
Details
After an additional 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
consumption of starting material
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of water (20 mL) dropwise at such a rate that the bubbling
CUSTOM
Type
CUSTOM
Details
After bubbling
ADDITION
Type
ADDITION
Details
additional water (200 mL) was added
CUSTOM
Type
CUSTOM
Details
Most of the solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the aqueous residue was extracted with ethyl acetate (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to a brown syrup which
DISSOLUTION
Type
DISSOLUTION
Details
This residue was dissolved in ethanol (400 mL)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite and sand
CUSTOM
Type
CUSTOM
Details
The filtrate was collected
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride
CUSTOM
Type
CUSTOM
Details
the solution was evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(OC1=NC(=C(C=C1C)[N+](=O)[O-])C)F
Measurements
Type Value Analysis
AMOUNT: MASS 33.4 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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